molecular formula C15H23N3O2 B6280837 benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate CAS No. 165528-66-5

benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

Cat. No. B6280837
CAS RN: 165528-66-5
M. Wt: 277.4
InChI Key:
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Description

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is a chemical compound . It is a derivative of N-Boc piperazine, which serves as a useful building block/intermediate in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of piperazine derivatives, including benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate, involves various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape based on the arrangement of its atoms and bonds .


Physical And Chemical Properties Analysis

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is an oil at room temperature . Its molecular weight is 277.37 . More detailed physical and chemical properties are not available in the retrieved sources.

Safety and Hazards

The safety information for benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate involves the reaction of benzyl piperazine-1-carboxylate with methylamine followed by the reaction of the resulting intermediate with ethylene oxide.", "Starting Materials": [ "Benzyl piperazine-1-carboxylate", "Methylamine", "Ethylene oxide", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve benzyl piperazine-1-carboxylate in methanol and add sodium hydroxide to the solution.", "Step 2: Add methylamine to the solution and stir for several hours at room temperature.", "Step 3: Extract the resulting intermediate with chloroform and dry over anhydrous sodium sulfate.", "Step 4: Add ethylene oxide to the intermediate and stir for several hours at room temperature.", "Step 5: Extract the final product with chloroform and dry over anhydrous sodium sulfate." ] }

CAS RN

165528-66-5

Product Name

benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

Molecular Formula

C15H23N3O2

Molecular Weight

277.4

Purity

95

Origin of Product

United States

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